2-(1,2-benzoxazol-3-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-(3-pyridazin-3-yloxypiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-18(11-15-14-6-1-2-7-16(14)25-21-15)22-10-4-5-13(12-22)24-17-8-3-9-19-20-17/h1-3,6-9,13H,4-5,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUESPGFWHKFFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=NOC3=CC=CC=C32)OC4=NN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the benzoxazole and pyridazine intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these reactions include:
Benzoxazole synthesis: Often involves the cyclization of o-aminophenol with carboxylic acids or their derivatives.
Pyridazine synthesis: Typically involves the reaction of hydrazines with diketones or other suitable precursors.
Coupling reactions: May involve the use of coupling agents like EDCI or DCC to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved can be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Structural Analogues in Antipsychotic Agents
Risperidone
- Structure : 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one.
- Key Differences: Core Heterocycle: Risperidone contains a benzisoxazole fused to a pyrido-pyrimidinone system, whereas the target compound lacks this fusion. Substituents: The piperidine ring in risperidone is linked to an ethyl chain and a pyrimidinone group, while the target compound features a pyridazin-3-yloxy substituent.
- Pharmacology : Binds to dopamine D2 and serotonin 5-HT2A receptors, used in schizophrenia treatment. Molecular weight: 410 g/mol; dosage range: 2–10 mg/day .
Paliperidone
- Structure : 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one.
- Key Differences :
Iloperidone
- Structure : 1-[4-[3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethan-1-one.
- Key Differences :
Fungicidal and Agrochemical Analogues
Patent Example (EP 2 585 462 B1)
- Structure : 1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one derivatives.
- Key Differences :
Structural and Conformational Analysis
- Piperidine Puckering : The pyridazin-3-yloxy substituent in the target compound may influence piperidine ring puckering, as described by Cremer and Pople coordinates (e.g., amplitude and phase parameters). This conformational flexibility could impact receptor binding compared to rigid analogs like risperidone .
Biological Activity
The compound 2-(1,2-benzoxazol-3-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , and its structure consists of a benzoxazole ring fused with a piperidine moiety linked to a pyridazine group. This unique arrangement is thought to contribute to its biological effects.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs, particularly those containing benzoxazole and piperidine derivatives, exhibit notable antimicrobial activities. For instance, derivatives of 3-(2-benzoxazol-5-yl)alanine have been tested against various bacterial strains, showing varying degrees of effectiveness. The minimal inhibitory concentrations (MIC) for active compounds ranged significantly, highlighting the structure–activity relationship (SAR) that influences their efficacy .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound 6 | 15 | Active against Bacillus subtilis |
| Compound 7 | 10 | Active against E. coli |
| Compound 9 | 12 | Active against Pichia pastoris |
Antiviral and Antimalarial Activities
Certain benzoxazole derivatives have been reported to possess antiviral and antimalarial properties. For example, studies have shown that these compounds can inhibit viral replication in vitro and exhibit activity against malaria parasites, suggesting a broad spectrum of antimicrobial capabilities .
CNS Activity
The compound's structural components suggest potential activity in the central nervous system (CNS). Similar compounds have been investigated for their antipsychotic effects, demonstrating significant binding affinity to serotonin receptors and dopamine receptors . This dual action may contribute to reduced side effects typically associated with conventional antipsychotics.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of benzoxazole derivatives, several compounds were evaluated against Bacillus subtilis and E. coli. The results indicated that modifications in the piperidine ring significantly influenced the antimicrobial activity, with electron-donating substituents enhancing efficacy .
Study 2: CNS Effects
A related investigation focused on the impact of benzoxazole derivatives on behavioral models in rats. Compounds similar to the target molecule showed promise in reducing amphetamine-induced behaviors without typical neuroleptic side effects, indicating potential for therapeutic use in treating schizophrenia .
The biological activity of This compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes critical for microbial survival.
- Receptor Binding : The compound may interact with neurotransmitter receptors in the CNS, modulating neurotransmission and exhibiting psychoactive effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
